methyl 4-chloro-1,3-thiazole-2-carboxylate
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Overview
Description
Methyl 4-chloro-1,3-thiazole-2-carboxylate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-1,3-thiazole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-1,3-thiazole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the thiazole ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Substituted thiazole derivatives.
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Alcohols or dihydrothiazoles.
Scientific Research Applications
Methyl 4-chloro-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the thiazole ring .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-1,3-thiazole-4-carboxylate
- Ethyl 2-chloro-1,3-thiazole-4-carboxylate
- 2-Methylthiazole-4-carboxylic acid
Uniqueness
Methyl 4-chloro-1,3-thiazole-2-carboxylate is unique due to the position of the chlorine atom and the ester group, which confer distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted synthesis and specific biological applications .
Properties
CAS No. |
1465782-87-9 |
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Molecular Formula |
C5H4ClNO2S |
Molecular Weight |
177.6 |
Purity |
95 |
Origin of Product |
United States |
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